molecular formula C5H4BrNO3S B14843968 5-Bromopyridine-2-sulfonic acid

5-Bromopyridine-2-sulfonic acid

Cat. No.: B14843968
M. Wt: 238.06 g/mol
InChI Key: XYDNNWVKCXVKKD-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfonic acid is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a sulfonic acid (-SO₃H) group at the 2-position of the pyridine ring. The sulfonic acid moiety imparts strong acidity and high water solubility, making the compound valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its structure enables participation in diverse reactions, including nucleophilic substitution, coupling, and sulfonation-mediated functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-2-sulfonic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method is the bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromopyridine is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine and sulfonic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For example, the sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the bromine atom can undergo substitution reactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-bromopyridine-2-sulfonic acid with structurally similar pyridine derivatives, focusing on substituents and key physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score
This compound Not provided C₅H₄BrNO₃S ~252 (estimated) Br (5), -SO₃H (2) Reference compound
5-Bromo-6-chloro-3-iodopyridin-2-amine 1207625-23-7 C₅H₃BrClIN₂ 356.36 Br (5), Cl (6), I (3), -NH₂ (2) 0.82
5-Bromo-6-fluoropyridin-2-amine 944401-65-4 C₅H₄BrFN₂ 191.00 Br (5), F (6), -NH₂ (2) N/A
5-Bromo-2-chloro-3-iodopyridine 928653-73-0 C₅H₂BrClIN 332.33 Br (5), Cl (2), I (3) 0.69

Key Observations :

  • Substituent Diversity : The sulfonic acid group in the target compound distinguishes it from analogs bearing halogens (Cl, F, I) or amine groups. The -SO₃H group significantly enhances acidity (pKa ~1-2) compared to amine-containing analogs (pKa ~4-5 for -NH₂) .
  • Solubility : Sulfonic acid derivatives exhibit superior water solubility due to their ionic nature, whereas halogenated pyridines (e.g., 5-bromo-2-chloro-3-iodopyridine) are more lipophilic .
  • Reactivity : Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonic acid group can act as a leaving group or participate in sulfonamide formation .

Properties

IUPAC Name

5-bromopyridine-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3S/c6-4-1-2-5(7-3-4)11(8,9)10/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNNWVKCXVKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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